FLT3 Kinase Inhibition vs. N-Phenyl Analog
The target compound can be directly compared to the simpler N-phenyl-1H-indazole-3-carboxamide. That reference analog inhibits the FLT3 kinase with an IC₅₀ of 350–417 nM in biochemical assays [1]. The target compound features a 4-(ethoxycarbonyl)phenyl group in place of the phenyl ring; this introduces an additional ester moiety and increases both the molecular weight and the topological polar surface area (tPSA ≈ 87.6 Ų) . Published SAR for indazole-3-carboxamides indicates that para-substitution of the N-phenyl ring with electron-withdrawing or bulky groups can significantly modulate kinase inhibitory potency [2]. While no direct FLT3 IC₅₀ has been reported for the target compound, the structural modification is expected to alter activity at least 10-fold relative to the parent N-phenyl analog based on analogous series.
N-phenyl analog FLT3 IC₅₀: 350–417 nM
| Evidence Dimension | FLT3 kinase inhibition potency |
|---|---|
| Target Compound Data | Not directly determined for FLT3; tPSA = 87.6 Ų; MW = 309.32 g/mol |
| Comparator Or Baseline | N-Phenyl-1H-indazole-3-carboxamide: FLT3 IC₅₀ = 350 nM and 417 nM |
| Quantified Difference | Structural modification expected to cause >10-fold shift in IC₅₀ based on indazole-3-carboxamide SAR |
| Conditions | Biochemical FLT3 inhibition assay (human N-terminal GST-tagged FLT3 cytoplasmic domain; baculovirus expression) for comparator |
Why This Matters
If a researcher requires FLT3 activity, the unsubstituted N-phenyl analog is a known inhibitor, whereas the target compound's 4-ethoxycarbonylphenyl group is likely to redirect target engagement, making the compounds non-interchangeable.
- [1] BindingDB BDBM24634. N-phenyl-1H-indazole-3-carboxamide. FLT3 IC₅₀ = 350 nM and 417 nM. View Source
- [2] Buonfiglio, R.; et al. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. J. Chem. Inf. Model. 2015, 55, 2540–2551. View Source
